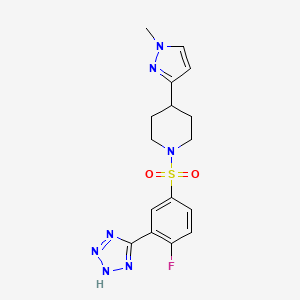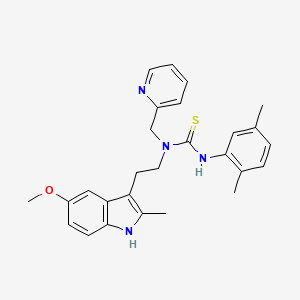
(E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a thiazole ring, a chloro substituent, and a hydrazone moiety, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Introduction of the chloro substituent: Chlorination of the thiazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Hydrazone formation: The hydrazone moiety is introduced by reacting the chloro-substituted thiazole with 2-(4-hydroxyphenyl)acetohydrazide under acidic or basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Oxo derivatives of the thiazole ring.
Reduction: Reduced hydrazone derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
(E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Pharmaceuticals: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: It is explored for use in the development of novel organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits fungal ergosterol biosynthesis, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
(E)-ethyl 2-(4-chloro-5-((2-(2-(4-hydroxyphenyl)acetyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate: is compared with other thiazole derivatives such as:
Uniqueness
- Structural Features : The presence of both a hydrazone moiety and a chloro substituent in the thiazole ring makes this compound unique compared to other thiazole derivatives.
- Biological Activity : Its dual activity as an anti-cancer and antimicrobial agent highlights its potential for therapeutic applications.
Propiedades
IUPAC Name |
ethyl 2-[4-chloro-5-[(E)-[[2-(4-hydroxyphenyl)acetyl]hydrazinylidene]methyl]-2-oxo-1,3-thiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c1-2-25-14(23)9-20-15(17)12(26-16(20)24)8-18-19-13(22)7-10-3-5-11(21)6-4-10/h3-6,8,21H,2,7,9H2,1H3,(H,19,22)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDCSRNATRIGHQ-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(SC1=O)C=NNC(=O)CC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=C(SC1=O)/C=N/NC(=O)CC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloro-4-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2605018.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2605025.png)
![1-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2605026.png)


![N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2605030.png)


![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2605034.png)


